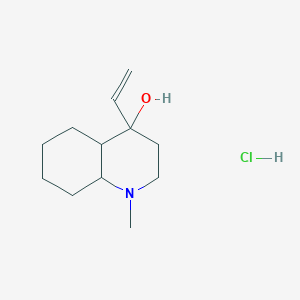
2-Ethoxy-7-nitroacridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-7-nitroacridin-4-amine is a chemical compound with the molecular formula C15H13N3O3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .
Preparation Methods
The synthesis of 2-Ethoxy-7-nitroacridin-4-amine typically involves the nitration of 2-ethoxyacridin-4-amine. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 7-position of the acridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Ethoxy-7-nitroacridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroacridone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of 2-ethoxy-7-aminoacridin-4-amine.
Scientific Research Applications
2-Ethoxy-7-nitroacridin-4-amine has several scientific research applications:
Medicine: Acridine derivatives, including this compound, are investigated for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of 2-Ethoxy-7-nitroacridin-4-amine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by preventing DNA replication .
Comparison with Similar Compounds
2-Ethoxy-7-nitroacridin-4-amine can be compared with other acridine derivatives such as:
Quinacrine: Known for its antimalarial and anticancer properties, quinacrine also intercalates into DNA but has a different substitution pattern on the acridine ring.
Amsacrine: Another anticancer agent that inhibits topoisomerase II, amsacrine has a methanesulfonamide group instead of the nitro group found in this compound.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-ethoxy-7-nitroacridin-4-amine |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-12-7-10-5-9-6-11(18(19)20)3-4-14(9)17-15(10)13(16)8-12/h3-8H,2,16H2,1H3 |
InChI Key |
BVYQKJUFMFNOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


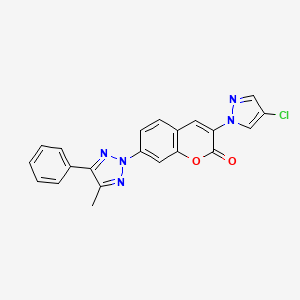
![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
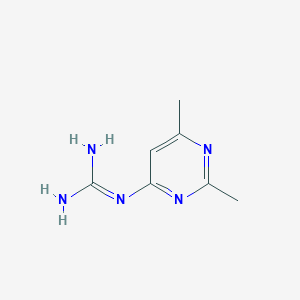
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
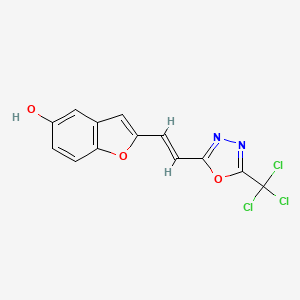
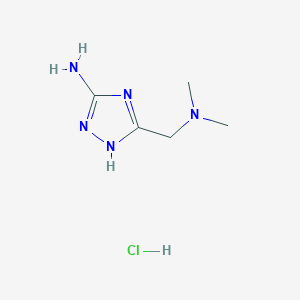
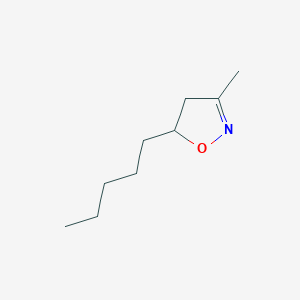


![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
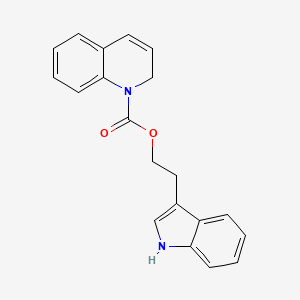
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
